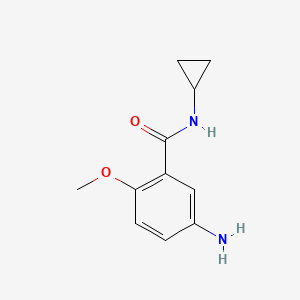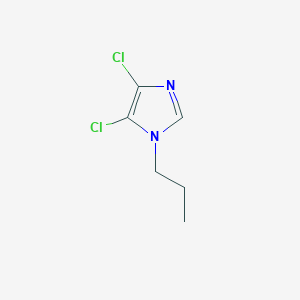![molecular formula C16H18N2O3 B3033664 (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid CAS No. 1119449-78-3](/img/structure/B3033664.png)
(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid involves starting materials that are functionalized to achieve the desired molecular structure. In one study, 4-methoxylphenylhydrazine hydrochloride was used as a starting material to prepare 2-[2-(4-methoxyphenyl)hydrazono]acetic acid after treatment with 1 equivalent of 2-oxoacetic acid. Further reaction with 2 equivalents of 2-oxoacetic acid yielded 3-(4-methoxyphenyldiazo) acrylic acid through a novel reaction mechanism. The reaction mechanism was explored using charge distribution computation, revealing that the reaction's progress depends on the electronegativity of a specific carbon atom (C9) in the molecule, which is influenced by the substituents on the benzene ring .
Molecular Structure Analysis
The molecular structure of compounds similar to (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid has been elucidated using various spectroscopic techniques. For instance, the zinc complex of a related compound, (E)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid, was characterized using IR and 1H as well as 13C NMR spectroscopy. These techniques provided detailed information about the structure and composition of the complex .
Chemical Reactions Analysis
The chemical reactions involving compounds with a structure similar to (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid can be complex and are influenced by the nature of the substituents on the aromatic ring. The novel reaction mechanism mentioned in the synthesis analysis indicates that the reactivity of such compounds can be tuned by modifying the electronic properties of the substituents, which affects the charge distribution and, consequently, the reaction pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid can be studied through their spectral luminescent properties. The related compound and its zinc complex were found to exhibit blue-violet luminescence with a maximum fluorescence wavelength range of 402–467 nm and quantum yields ranging from 0.06 to 0.82. The low self-absorbance of the emitted light is a notable property that could have implications for the compound's potential applications in luminescent materials or as a probe in various analytical techniques .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Iron Surface Protection : A study by Zhang Zhe et al. (2009) demonstrated that films of a similar compound, (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid, could spontaneously form on the iron surface and effectively inhibit corrosion. The protection abilities of these films against iron corrosion were analyzed using electrochemical impedance spectroscopy and polarization curves techniques (Zhang et al., 2009).
Polymer Science and Modification
- Synthesis and Modification of Polymers : C. Rössel et al. (2017) explored the synthesis and modification of poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA). They studied the polymerization of this compound in various solvents and its potential for modification into different polyelectrolytes, highlighting its versatility in polymer science (Rössel et al., 2017).
Catalytic and Synthetic Applications
- Synthetic Precursors : A study by Alexandra S. Golubenkova et al. (2020) discussed the use of a related compound, methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate, as a synthetic precursor for several important classes of nitrogen-containing heterocycles (Golubenkova et al., 2020).
Medical and Biological Applications
- Antibacterial and Antifungal Activities : H. M. Aly and H. L. A. El-Mohdy (2015) investigated the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including one structurally similar to the queried compound. These amine-treated polymers exhibited significant antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Advanced Material Applications
- Enhanced Oil Recovery : S. Gou et al. (2015) utilized a compound structurally similar to the queried one for the development of novel acrylamide-based copolymers for enhanced oil recovery. These polymers showed excellent properties such as thickening, shear stability, and salt tolerance, making them suitable for industrial applications in oil recovery (Gou et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3-[3-[(2-ethylimidazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-15-17-8-9-18(15)11-13-10-12(5-7-16(19)20)4-6-14(13)21-2/h4-10H,3,11H2,1-2H3,(H,19,20)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDWIDPBIBARMQ-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=C(C=CC(=C2)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=CN1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)

![N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B3033588.png)

![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)



![[2-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid](/img/structure/B3033599.png)
![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)

